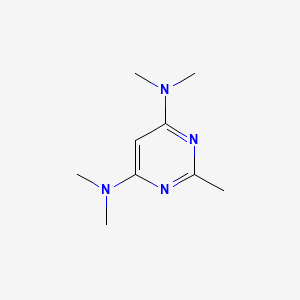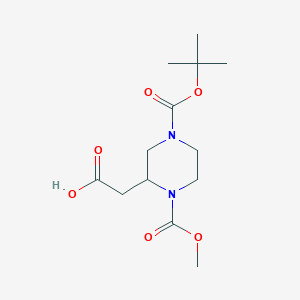
FLUORESCEIN MONOPHOSPHAT MONOAMMONIUM
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fluorescein monophosphate monoammonium is a chemical compound with the molecular formula C20H16NO8P and a molecular weight of 429.316701. It is known for its high extinction coefficients and fluorescence quantum yields, making it an attractive fluorescence substrate for various enzyme assays .
Wissenschaftliche Forschungsanwendungen
Fluorescein monophosphate monoammonium has a wide range of applications in scientific research, including:
Chemistry: Used as a fluorescence substrate in enzyme assays and other analytical techniques.
Biology: Employed in bioimaging and as a marker in various biological assays.
Medicine: Utilized in diagnostic procedures, particularly in ophthalmology for angiography and angioscopy.
Industry: Applied in the development of fluorescent sensors and other analytical tools .
Wirkmechanismus
Target of Action
Fluorescein Monophosphate Monoammonium (FMP) is primarily used as a fluorescent dye . It is employed to study the structure and function of proteins, detect and quantify changes in the environment, and monitor biochemical and physiological processes in cells .
Mode of Action
FMP is a fluorescent compound or fluorophore that has a maximum absorbance of 494 nm and an emission maximum of 521 nm . When exposed to ultraviolet (UV) light, it emits light, making it a useful tool in various enzyme assays due to its high extinction coefficients and fluorescence quantum yields .
Biochemical Pathways
They are often used as markers in biological systems to study protein structures and functions, as well as to monitor changes in cellular environments .
Pharmacokinetics
Fluorescein, a related compound, is known to be involved in the intestinal absorption and is one of the pharmacokinetic determinants of orally administered drugs . More research is needed to fully understand the pharmacokinetics of FMP.
Result of Action
The primary result of FMP’s action is the emission of light when exposed to UV light. This property allows it to be used as a marker in various biological and biochemical assays. It helps in the visualization and quantification of various processes at the molecular and cellular levels .
Biochemische Analyse
Biochemical Properties
Fluorescein Monophosphate Monoammonium is known to interact with various enzymes in biochemical reactions . It serves as a fluorescence substrate, which means it can absorb light at a certain wavelength and then re-emit light at a longer wavelength . This property makes it ideal for use in enzyme assays, where it can help visualize the presence or activity of specific enzymes .
Cellular Effects
The cellular effects of Fluorescein Monophosphate Monoammonium are primarily related to its role as a fluorescence substrate. When used in enzyme assays, it can help illuminate various cellular processes by making certain enzymes visible under ultraviolet light . The specific effects on cell function, signaling pathways, gene expression, and cellular metabolism may vary depending on the enzymes and other biomolecules it interacts with.
Molecular Mechanism
The molecular mechanism of Fluorescein Monophosphate Monoammonium primarily involves its interaction with enzymes in biochemical reactions . As a fluorescence substrate, it can bind to certain enzymes and undergo a change that results in the emission of light . This can help reveal the presence or activity of these enzymes at the molecular level.
Temporal Effects in Laboratory Settings
As a fluorescence substrate, its effects are likely to be observable shortly after it is introduced into a biochemical reaction . Over time, the fluorescence may decrease as the compound is metabolized or degraded.
Metabolic Pathways
Fluorescein Monophosphate Monoammonium is involved in biochemical reactions as a fluorescence substrate
Transport and Distribution
As a fluorescence substrate, it is likely to be transported to the site of the enzyme it interacts with .
Subcellular Localization
The subcellular localization of Fluorescein Monophosphate Monoammonium is likely to depend on the specific enzymes it interacts with . As a fluorescence substrate, it can help visualize these enzymes, which may be located in various compartments or organelles within the cell .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Fluorescein monophosphate monoammonium can be synthesized through the reaction of fluorescein with phosphoric acid and ammonium hydroxide. The reaction typically involves the following steps:
Reaction of Fluorescein with Phosphoric Acid: Fluorescein is reacted with phosphoric acid to form fluorescein monophosphate.
Neutralization with Ammonium Hydroxide: The resulting fluorescein monophosphate is then neutralized with ammonium hydroxide to form fluorescein monophosphate monoammonium.
Industrial Production Methods
In industrial settings, the production of fluorescein monophosphate monoammonium involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, ensuring that the compound meets the required specifications for use in various applications .
Analyse Chemischer Reaktionen
Types of Reactions
Fluorescein monophosphate monoammonium undergoes several types of chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to produce fluorescein and phosphoric acid.
Oxidation and Reduction: It can participate in redox reactions, although these are less common.
Substitution: The phosphate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water and a catalyst, such as an acid or base.
Oxidation and Reduction: Requires oxidizing or reducing agents, respectively.
Substitution: Involves the use of nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed
Hydrolysis: Produces fluorescein and phosphoric acid.
Substitution: Results in various substituted fluorescein derivatives, depending on the reagents used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fluorescein Diphosphate: Another fluorescein-based compound used in similar applications but with two phosphate groups.
Monoammonium Phosphate: A simpler compound used primarily as a fertilizer.
Di-ammonium Phosphate: Similar to monoammonium phosphate but with two ammonium groups, used in agriculture and industry
Uniqueness
Fluorescein monophosphate monoammonium is unique due to its high fluorescence quantum yield and suitability as a substrate for enzyme assays. Its ability to produce a strong fluorescent signal upon hydrolysis makes it particularly valuable in analytical and diagnostic applications .
Eigenschaften
CAS-Nummer |
197777-68-7 |
|---|---|
Molekularformel |
C20H16NO8P |
Molekulargewicht |
429.316701 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8-Azabicyclo[3.2.1]octan-3-amine, dihydrochloride, endo-](/img/structure/B1148861.png)

![6-Chloro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B1148870.png)



